(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and triazole derivatives. One common approach is to first synthesize the 5-bromofuran-2-yl moiety through halogenation reactions, followed by the formation of the triazole ring via cycloaddition reactions. The pyrrolidin-1-yl group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom in the furan ring can be oxidized to form a corresponding alcohol or ketone.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The triazole and pyrrolidin-yl groups can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are typically employed.
Major Products Formed
Oxidation: : Bromofuran-2-yl alcohol or ketone.
Reduction: : Dibromofuran or other reduced derivatives.
Substitution: : Various substituted triazoles and pyrrolidines.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic applications.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : Its unique properties can be harnessed in material science and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
This compound is unique due to its combination of bromofuran and triazole groups, which are not commonly found together in other compounds. Similar compounds might include other furan derivatives or triazole-based molecules, but the specific arrangement and functional groups in this compound set it apart.
List of Similar Compounds
5-bromofuran-2-yl derivatives
Triazole-based compounds
Pyrrolidin-1-yl derivatives
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-13-4-3-12(21-13)14(20)18-6-5-10(7-18)19-8-11(16-17-19)9-1-2-9/h3-4,8-10H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMOIDXWKHHTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.